N'-(2-chlorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide is a compound with significant research potential. Its molecular formula is , and it has a molecular weight of approximately 389.84 g/mol. This compound is classified as an amide and is notable for its structural complexity, which includes a chlorophenyl group and a furan-derived moiety, making it of interest in medicinal chemistry and drug development.
The synthesis of N'-(2-chlorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. Key methods may include:
Technical details regarding specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity but are often proprietary or detailed in specialized literature.
The molecular structure of N'-(2-chlorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide can be represented using various chemical notation systems:
InChI=1S/C19H20ClN3O4/c20-15-3-1-2-4-16(15)22-18(25)17(24)21-11-13-5-8-23(9-6-13)19(26)14-7-10-27-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,21,24)(H,22,25)
This notation provides a unique identifier for the compound's structure.
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C(=O)C3=COC=C3
The compound may participate in various chemical reactions typical for amides and related functionalities:
Technical details about these reactions would include specific reagents used, reaction conditions (temperature, pressure), and yields obtained from various trials.
For instance:
Data on specific targets or pathways affected by this compound would require empirical studies or clinical trials to elucidate its pharmacodynamics.
The physical properties of N'-(2-chlorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide include:
Key chemical properties include:
Relevant data on stability under various conditions (pH, temperature) would also be important for practical applications.
N'-(2-chlorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide has potential applications in:
This compound's unique structure positions it as a candidate for further exploration in therapeutic contexts, particularly concerning diseases where kinase activity plays a pivotal role.
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8